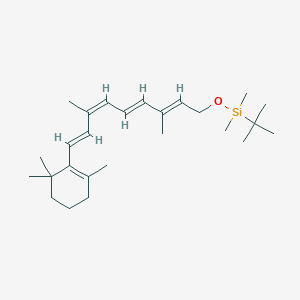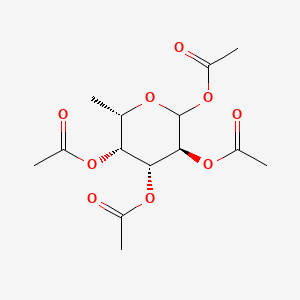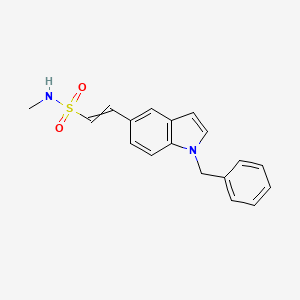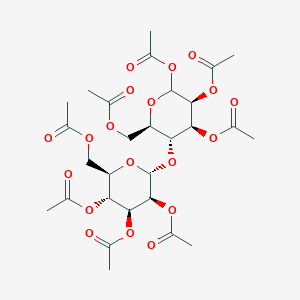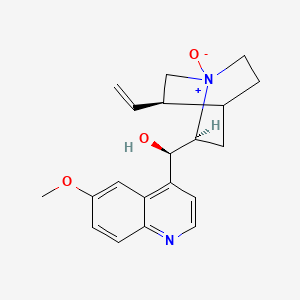
奎宁N-氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol is a cinchona alkaloid derivative This compound is known for its unique structure, which includes a quinoline moiety and a quinuclidine ring
科学研究应用
Chemistry
In chemistry, this compound is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable in the production of enantiomerically pure compounds.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for the development of new antibiotics.
Industry
In the industrial sector, the compound’s chiral properties are utilized in the synthesis of pharmaceuticals and other fine chemicals. Its ability to act as a chiral catalyst makes it valuable in the production of enantiomerically pure products.
作用机制
Target of Action
Quinoline derivatives, which include quinine n-oxide, have been found to have a broad spectrum of bioactivity . They have been used as potent drugs against infectious diseases and cancer .
Mode of Action
Quinoline n-oxides have been found to cause dna damage . They have been used as starting materials for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .
Biochemical Pathways
Quinoline derivatives have been found to have a wide range of important biological activities . They have been used as antibiotics, nutritional additives, antifungal, antituberculous, anthelmintic, anti-inflammatory, antioxidant, and anticancer agents .
Pharmacokinetics
A study on quinine derivatives revealed that they have good bioavailability and satisfied the lipinski’s rule of five . The study also showed that all investigated compounds have a good pharmacokinetic profile .
Action Environment
It is known that quinoline derivatives have a wide spectrum of interesting pharmacological activities and unique physicochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol typically involves the reaction of quinine with sodium tetraphenyl borate in deionized water at room temperature. This ion-pair reaction is considered a green chemistry approach . The solid complex formed is characterized by various physicochemical methods to confirm its structure and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and ion-pair reactions can be scaled up for industrial applications, ensuring efficient and environmentally friendly production processes.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quinoline and quinuclidine moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound.
相似化合物的比较
Similar Compounds
- **®-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- **®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(4-quinolinyl)methanol
Uniqueness
The uniqueness of ®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol lies in its oxido-azoniabicyclo structure, which imparts distinct chemical and biological properties. This structure enhances its ability to interact with biological targets, making it more effective as an antimicrobial agent compared to similar compounds.
属性
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDIZKMXQMCCAA-RMWGNABNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary methods for synthesizing (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, and how do they differ in terms of chemoselectivity?
A1: Two main methods have been reported for synthesizing (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, also known as Quinine N-oxide:
- Palladium-catalyzed Oxidation: This method utilizes hydrogen peroxide as the oxidizing agent in the presence of palladium chloride (PdCl2) as a catalyst. While this approach effectively produces Quinine N-oxide as the major product, it can lead to further oxidation at the quinoline moiety and the secondary alcohol at C-9, resulting in trace byproducts. []
- Ozone Oxidation: This method employs ozone as the oxidizing agent and offers superior chemoselectivity compared to the palladium-catalyzed approach. By controlling the ozone concentration, researchers can selectively oxidize the quinuclidine moiety to produce Quinine N-oxide with minimal formation of byproducts. []
Q2: How is the structure of Quinine N-oxide confirmed, and what insights do these analyses provide?
A2: Researchers utilize a combination of spectroscopic techniques to elucidate the structure of Quinine N-oxide:
- NMR Spectroscopy: Both 1H-NMR and 13C-NMR, including 2D-NMR experiments, provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of the N-oxide group and other structural features. []
- Mass Spectrometry: This technique helps determine the molecular weight of the synthesized compound, further supporting the successful formation of Quinine N-oxide. []
- Infrared Spectroscopy: Analysis of the infrared spectrum provides information about the functional groups present in the molecule, corroborating the presence of the N-oxide moiety. []
Q3: What is the significance of Quinine N-oxide as a urinary metabolite?
A3: Research indicates that Quinine N-oxide is identified as a urinary component following the consumption of beverages containing quinine. [] This finding suggests that the human body can metabolize quinine, leading to the formation of Quinine N-oxide. While the specific implications of this metabolic pathway are not fully elucidated in the provided research, it highlights the potential relevance of Quinine N-oxide in understanding the pharmacokinetics and metabolism of quinine-containing substances.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)
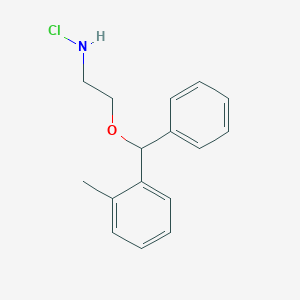

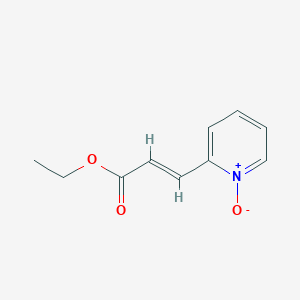
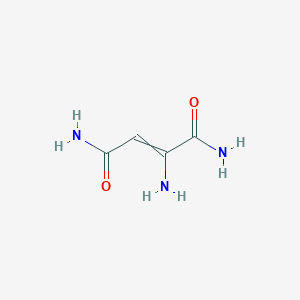
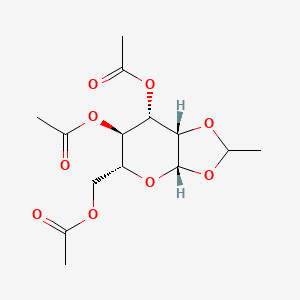
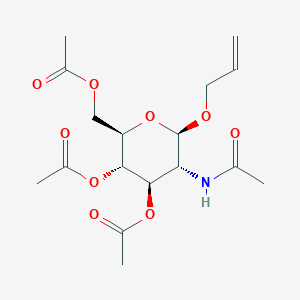
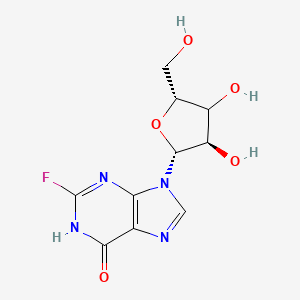
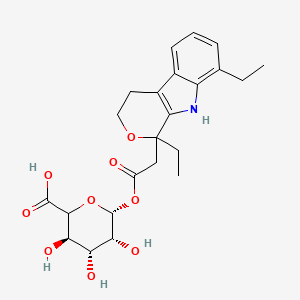
![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)
